molecular formula C16H20N2O3S B2612185 N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898435-87-5

N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2612185
CAS No.: 898435-87-5
M. Wt: 320.41
InChI Key: FYIYFCHQLKSXHU-UHFFFAOYSA-N
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Description

N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide: is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the core tricyclic structure, followed by the introduction of the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide
  • 11-oxo-N-pentyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Uniqueness

N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is unique due to its specific cyclopentyl group and sulfonamide functionality, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide (CAS No. 898435-87-5) is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and fungicidal applications. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC16H20N2O3S
Molecular Weight320.41 g/mol
IUPAC NameThis compound
CAS Number898435-87-5

Synthesis

The synthesis of N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca compounds typically involves multi-step organic reactions that include cyclization and functional group modifications. The specific synthetic routes can vary based on desired derivatives and yield efficiency.

Antitumor Activity

Research indicates that compounds related to N-cyclopentyl-11-oxo have demonstrated significant antitumor properties:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various human cancer cell lines including HL-60 (leukemia), BGC-823 (gastric cancer), and Bel-7402 (hepatocellular carcinoma). The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
  • Case Studies : In a study examining a series of sulfonamides, compounds similar to N-cyclopentyl demonstrated EC50 values ranging from 2.12 to 3.96 µg/mL against B. cinerea, indicating potential for dual fungicidal and antitumor activity .

Fungicidal Activity

N-cyclopentyl compounds have been evaluated for their fungicidal properties:

  • Efficacy : The compound has shown promising results against plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with EC50 values comparable to commercial fungicides .
  • Application in Agriculture : These findings suggest potential applications in agricultural settings for disease management.

Comparative Studies

A comparative analysis of various sulfonamide derivatives showed that those with structural similarities to N-cyclopentyl exhibited enhanced biological activity:

CompoundEC50 (µg/mL)Activity Type
N-cyclopentyl derivative2.38Fungicidal
Commercial fungicide2.45Fungicidal

Structure-Activity Relationship (SAR)

The biological activity of N-cyclopentyl compounds is influenced by their structural characteristics:

  • Substituents : Variations in substituents on the cyclopentyl ring can significantly affect potency.
  • 3D QSAR Models : Quantitative structure–activity relationship models have been developed to predict the activity of new derivatives based on molecular descriptors .

Properties

IUPAC Name

N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-15-6-5-11-9-14(10-12-7-8-18(15)16(11)12)22(20,21)17-13-3-1-2-4-13/h9-10,13,17H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIYFCHQLKSXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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